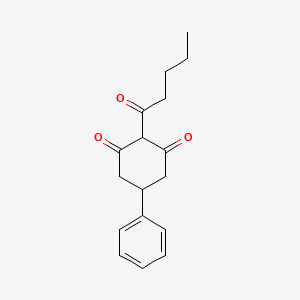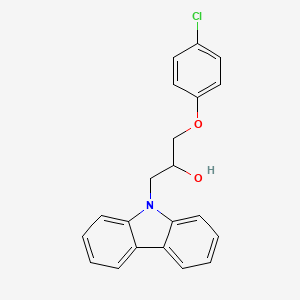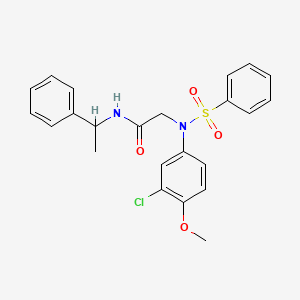![molecular formula C15H21BrN2O3 B5107850 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
科学的研究の応用
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in vitro.
作用機序
The mechanism of action of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer and neuroprotective effects. It has also been shown to modulate the activity of certain signaling pathways, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, protect neurons from damage caused by oxidative stress, and reduce inflammation in vitro. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, which may contribute to its various effects.
実験室実験の利点と制限
One advantage of using 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has a wide range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are many potential future directions for the study of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide. One possible direction is to further explore its potential as an anti-cancer agent, and to investigate its effects on different types of cancer cells. Another possible direction is to investigate its potential as a neuroprotective agent in vivo, and to explore its effects on different types of neurons. Additionally, this compound could be further studied for its potential as an anti-inflammatory agent, and its effects on different types of immune cells could be investigated. Finally, the off-target effects of this compound could be further explored, and strategies for minimizing these effects could be developed.
合成法
The synthesis method of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with N-[3-(4-morpholinyl)propyl]amine to form 4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide. Finally, this compound is reacted with bromine to form 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide.
特性
IUPAC Name |
3-bromo-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-20-14-4-3-12(11-13(14)16)15(19)17-5-2-6-18-7-9-21-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVFCIUJBGGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)

![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)